5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid
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Overview
Description
5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is a compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The thiophene ring can be introduced through various methods, including the Paal-Knorr synthesis or the Gewald reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol.
Substitution: Free amine derivative of the thiophene compound.
Scientific Research Applications
5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- Methyl 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylate
- 5-{(Tert-butoxy)carbonylamino}thiophene-2-methanol
Comparison: Compared to similar compounds, 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is unique due to its specific functional groups and the presence of the thiophene ring. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRWJGBMRLBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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